

Determining Sodium Propionate Levels in Food and Feed: A Guide to Analytical Methods

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Compound of Interest

Compound Name: Sodium Propionate

Cat. No.: B10779107

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium propionate (E281) is a widely used preservative in a variety of food and feed products to inhibit the growth of mold and some bacteria.^{[1][2][3]} It is the sodium salt of propionic acid and is commonly found in baked goods, cheeses, nonalcoholic beverages, confections, and animal feed.^{[4][5]} Monitoring the concentration of **sodium propionate** is crucial to ensure product quality, safety, and compliance with regulatory limits. This document provides detailed protocols for the determination of **sodium propionate** in food and feed samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Principle of Analysis

The determination of **sodium propionate** in food and feed matrices typically involves an extraction step to isolate the analyte from the sample, followed by chromatographic separation and detection. Since **sodium propionate** is a salt, it is often converted to propionic acid for analysis.

- High-Performance Liquid Chromatography (HPLC): The extracted and acidified sample is injected into an HPLC system. The propionic acid is separated from other components on a

reverse-phase column (e.g., C18) and detected by a UV detector, typically at a wavelength of 210 nm.

- Gas Chromatography (GC): The sample is acidified to convert **sodium propionate** to the more volatile propionic acid. The propionic acid is then extracted with an organic solvent and injected into a GC system equipped with a Flame Ionization Detector (FID).

High-Performance Liquid Chromatography (HPLC) Method

This protocol details the determination of **sodium propionate** in food samples using HPLC with UV detection.

Apparatus and Reagents

- High-Performance Liquid Chromatograph (HPLC) with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Ultrasonic bath
- Centrifuge
- Vortex mixer
- Analytical balance
- Syringe filters (0.45 µm)
- **Sodium propionate** standard
- Propionic acid standard
- Sodium hydroxide (0.1 mol/L)
- Sulfuric acid or Phosphoric acid for pH adjustment
- Acetonitrile (HPLC grade)

- Diammonium hydrogen phosphate or Sodium sulfate (for mobile phase)
- Ultrapure water

Experimental Protocol

3.2.1. Standard Preparation

- Prepare a stock standard solution of **sodium propionate** (e.g., 1000 mg/L) in ultrapure water.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 1000 mg/L.

3.2.2. Sample Preparation

- Weigh 5 g of the homogenized food or feed sample into a 50 mL centrifuge tube.
- Add 20 mL of 0.1 mol/L sodium hydroxide solution.
- Mix thoroughly using a vortex mixer.
- Place the tube in an ultrasonic bath for 10-15 minutes to facilitate extraction.
- Centrifuge the mixture at 5000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into a vial for HPLC analysis.

3.2.3. HPLC Conditions

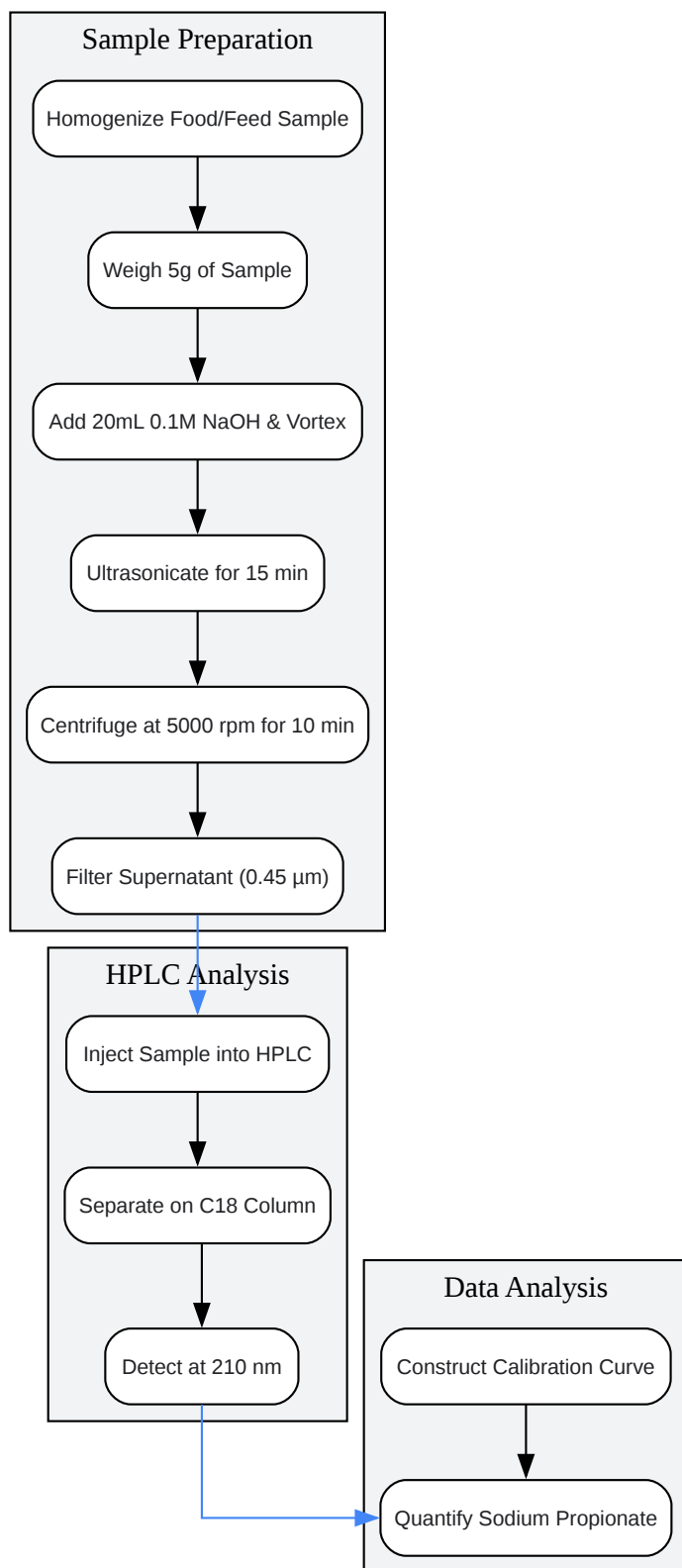
- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A mixture of sodium sulfate (8.0 mM) + sulfuric acid (1.0 mM) and acetonitrile (90:10, v/v). Alternatively, a mobile phase of 1.5 g/L diammonium hydrogen phosphate solution (pH adjusted to 2.7-3.5 with phosphoric acid) and methanol (95:5, v/v) can be used.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm

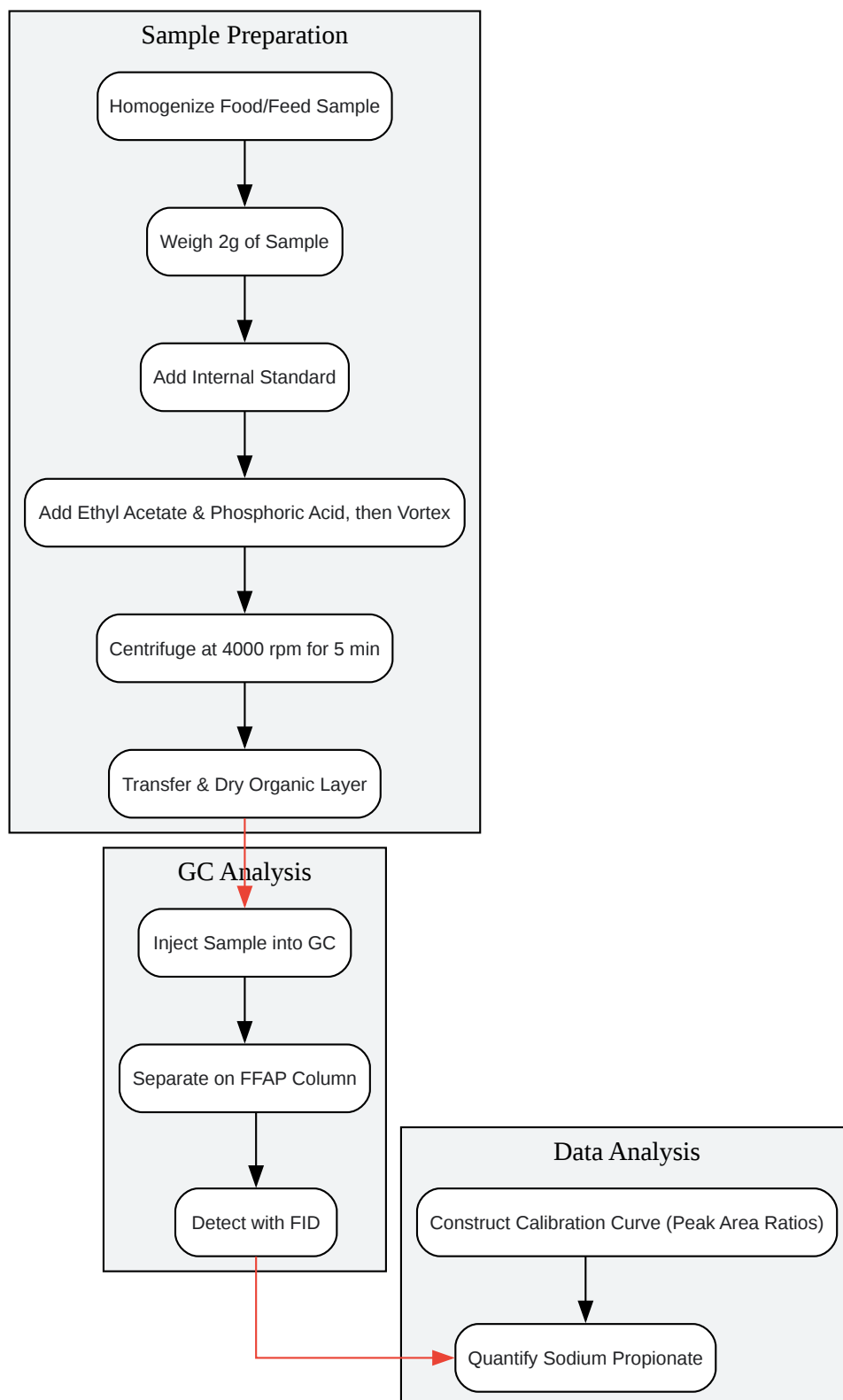
- Injection Volume: 10-25 µL
- Column Temperature: 40 °C

3.2.4. Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
- Determine the concentration of **sodium propionate** in the sample by comparing its peak area to the calibration curve.
- The amount of **sodium propionate** in the original sample is calculated using the following formula: **Sodium Propionate** (mg/kg) = (C x V x D) / W Where:
 - C = Concentration from the calibration curve (mg/L)
 - V = Final volume of the extract (L)
 - D = Dilution factor (if any)
 - W = Weight of the sample (kg)

HPLC Workflow Diagram





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